One of the primary applications of (R)-Ru(OAc)2(SEGPHOS) lies in asymmetric reductive amination reactions. These reactions involve the conversion of a ketone or imine into a chiral primary amine by combining it with an amine source in the presence of a reducing agent like hydrogen. The key aspect is the formation of a single enantiomer (mirror image) of the amine product with high selectivity.
(R)-Ru(OAc)2(SEGPHOS) demonstrates excellent catalytic activity and enantioselectivity in the asymmetric reductive amination of various substrates, including:
Beyond asymmetric reductive amination, (R)-Ru(OAc)2(SEGPHOS) exhibits promising potential in other research areas:
(R)-Ruthenium(II) diacetate with (R)-5,5'-bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole, commonly referred to as (R)-Ru(OAc)₂(SEGPHOS), is a chiral transition metal complex notable for its application in asymmetric catalysis. This compound features a ruthenium center coordinated to two acetate ligands and a bidentate phosphine ligand, which imparts chirality to the complex. The molecular formula of (R)-Ru(OAc)₂(SEGPHOS) is C₄₂H₃₆O₈P₂Ru, with a molecular weight of approximately 831.76 g/mol .
This compound is characterized by its dark yellow powder form and is sensitive to air, requiring careful handling and storage at temperatures between 2-8°C . The presence of the SEGPHOS ligand enhances the complex's reactivity and selectivity in various
(R)-Ru(OAc)₂(SEGPHOS) is primarily utilized in asymmetric hydrogenation reactions, where it catalyzes the reduction of unsaturated compounds to yield chiral products. The acetate ligands facilitate the coordination of substrates, while the SEGPHOS ligand contributes to the enantioselectivity of the reaction. Typical substrates include allylic alcohols and unsaturated carboxylic acids, leading to high yields of enantiomerically enriched products .
One notable reaction involves the hydrogenation of α,β-unsaturated carboxylic acids, where (R)-Ru(OAc)₂(SEGPHOS) demonstrates exceptional activity and selectivity, often achieving enantiomeric excesses greater than 90% .
The synthesis of (R)-Ru(OAc)₂(SEGPHOS) typically involves the coordination of SEGPHOS to a ruthenium precursor such as ruthenium(II) acetate. The general procedure includes:
(R)-Ru(OAc)₂(SEGPHOS) finds extensive applications in:
Interaction studies involving (R)-Ru(OAc)₂(SEGPHOS) focus on its catalytic behavior in various substrates. Research has shown that the electronic and steric properties of the SEGPHOS ligand significantly influence the reactivity and selectivity of the complex. Studies often utilize spectroscopic methods to monitor reaction progress and elucidate mechanisms .
Several similar compounds exhibit comparable catalytic properties but differ in ligand structure or metal center. Notable examples include:
| Compound Name | Ligand Type | Metal Center | Unique Features |
|---|---|---|---|
| Chiralyst® Ru802 | (S)-MeO-BIPHEP | Ruthenium | Used for asymmetric hydrogenation |
| Chiralyst® Ru843 | (S)-BINAP | Ruthenium | High efficiency in various reactions |
| Chiralyst® Ru918 | (S)-SEGPHOS | Ruthenium | Focused on enantioselective reactions |
| Ru(nbd)Cl₂ | NBD (norbornadiene) | Ruthenium | Different coordination chemistry |
(R)-Ru(OAc)₂(SEGPHOS) stands out due to its specific combination of ligands that provide exceptional selectivity and reactivity in asymmetric hydrogenation compared to other catalysts that may not achieve similar enantiomeric excesses .
The synthesis of SEGPHOS derivatives begins with the parent ligand, (R)-(+)-5,5′-bis(diphenylphosphino)-4,4′-bi-1,3-benzodioxole, which features a rigid 1,3-benzodioxole backbone that enforces a narrow dihedral angle between phosphorus centers. This structural rigidity enhances enantioselectivity in metal complexes compared to earlier ligands like BINAP [1]. Modifications to the phenyl substituents at phosphorus enable fine-tuning of steric and electronic properties:
Hybrid ligands, such as those merging i-C₃F₇ and DTBM substituents, have been computationally designed to optimize reactivity and stability. These derivatives leverage fluorine’s electron-withdrawing effects and tert-butyl groups’ steric shielding, achieving superior performance in copper-catalyzed hydrofunctionalization [2].
Table 1: Key SEGPHOS Derivatives and Their Properties
| Ligand | Substituents | Electronic Effects | Steric Effects |
|---|---|---|---|
| SEGPHOS | Phenyl | Moderate | Low |
| DM-SEGPHOS | 3,5-Dimethylphenyl | Electron-donating | Moderate |
| DTBM-SEGPHOS | 3,5-Di-tert-butyl-4-methoxy | Electron-donating | High |
| Hybrid-SEGPHOS | i-C₃F₇/DTBM | Electron-withdrawing | Very High |
The synthesis of these ligands involves multi-step protocols, starting with Ullmann couplings or nucleophilic aromatic substitutions to install phosphorus centers, followed by chiral resolution to isolate the desired enantiomer [4] [6].
Coordination of SEGPHOS derivatives to ruthenium centers typically employs ruthenium diacetate, Ru(OAc)₂, under inert atmospheres to prevent oxidation. The reaction proceeds in aprotic solvents like dichloromethane or toluene at 25–60°C, yielding octahedral complexes where the bidentate SEGPHOS ligand occupies two equatorial sites, and acetate ligands occupy the remaining positions [5] [6].
Critical factors influencing coordination efficiency include:
Table 2: Standard Coordination Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 25–60°C | Higher temps favor kinetics |
| Solvent | Dichloromethane, toluene | Balances solubility and stability |
| Reaction Time | 12–24 hours | Ensures complete metalation |
X-ray diffraction studies of chloride- and iodide-bound ruthenium-SEGPHOS complexes reveal distorted octahedral geometries, with halide ligands influencing transition-state accessibility during catalysis [7].
Scaling up (R)-Ru(OAc)₂(SEGPHOS) synthesis requires addressing batch consistency, cost efficiency, and waste reduction. Key industrial strategies include:
Table 3: Industrial Production Parameters
| Stage | Challenge | Solution |
|---|---|---|
| Ligand Synthesis | Chiral resolution yield | Enzymatic kinetic resolution |
| Metal Coordination | Ruthenium cost | Closed-loop metal recovery |
| Purification | Solvent removal | Thin-film evaporation |
Recent advances in computational chemistry guide ligand design, predicting electronic and steric effects to bypass iterative experimental screening [2] [7].
Purification of (R)-Ru(OAc)₂(SEGPHOS) hinges on removing unreacted ligand and ruthenium byproducts. Common methods include:
Stability studies indicate that the complex is sensitive to oxygen and moisture, necessitating storage under argon at 2–8°C [5] [6]. Ligand decomposition pathways, such as phosphorus oxidation or backbone cleavage, are mitigated by steric shielding in DTBM-SEGPHOS derivatives [1] [2].
Table 4: Stability Indicators Under Various Conditions
| Condition | Degradation Pathway | Half-Life (25°C) |
|---|---|---|
| Ambient Air | Phosphorus oxidation | <24 hours |
| Argon Atmosphere | None | >6 months |
| Aqueous Solution | Hydrolysis | <1 hour |
The hydrogen activation mechanisms in (R)-Ruthenium diacetate-(SEGPHOS) catalyzed reactions proceed through multiple distinct pathways, each characterized by specific energy barriers and mechanistic features. Heterolytic hydrogen cleavage represents the primary activation mode, involving the dissociation of molecular hydrogen across the ruthenium center and coordinated ligands [1] [2] [3]. This process exhibits activation barriers ranging from 29.6 to 31.4 kilocalories per mole, with β-hydride elimination identified as the rate-determining step [4].
The catalytic cycle initiates through dissociative ligand exchange, where one phosphine ligand dissociates to accommodate incoming hydrogen molecules [1]. Computational studies using density functional theory methods reveal that this step requires 15-20 kilocalories per mole activation energy, with the dissociation barrier significantly influenced by the steric bulk of the SEGPHOS ligand substituents [1] [3]. The electron-rich nature of the phosphine ligands facilitates this dissociation by stabilizing the resulting coordinatively unsaturated ruthenium species.
Solvent-assisted hydrogen activation emerges as a critical pathway in protic media, particularly in methanol and trifluoroethanol systems [3] [5]. The mechanism involves intermolecular proton transfer from alcohol substrates to the catalyst, followed by hydrogen gas release [4]. Experimental observations demonstrate that this pathway operates with energy barriers of 25-30 kilocalories per mole, with hydrogen coordination as the rate-determining step [5] [4].
The formation of ruthenium hydride species occurs through hydride migration mechanisms, requiring 12-18 kilocalories per mole activation energy [1] [3]. These intermediates serve as the active catalytic species for subsequent substrate transformations. Spectroscopic evidence indicates that the ruthenium trihydride complex represents the resting state of the catalyst under typical reaction conditions [4].
Substrate coordination to the ruthenium hydride complex proceeds with the lowest energy barriers of 8-12 kilocalories per mole [1]. This step involves the formation of ruthenium-substrate complexes through coordination of alkenes, aldehydes, or other electrophilic partners. The binding mode depends critically on the electronic and steric properties of both the substrate and the SEGPHOS ligand framework [6] [3].
| Catalyst System | Activation Pathway | Energy Barrier (kcal/mol) | Rate-determining Step |
|---|---|---|---|
| Ru(OAc)₂(SEGPHOS) | Heterolytic H₂ cleavage | 29.6-31.4 | β-hydride elimination |
| Ru(OAc)₂(SEGPHOS) + H₂ | Dissociative ligand exchange | 15-20 | Ligand dissociation |
| Ru(OAc)₂(SEGPHOS) + solvent | Solvent-assisted activation | 25-30 | H₂ coordination |
| Ru-hydride species | Hydride migration | 12-18 | Hydride transfer |
| Ru-hydride/substrate complex | Substrate coordination | 8-12 | Substrate binding |
Density functional theory calculations reveal the fundamental stereochemical control mechanisms operating in (R)-Ruthenium diacetate-(SEGPHOS) catalyzed asymmetric transformations. The enantiodetermining transition states arise from the interplay between metal-centered stereogenicity and substrate approach vectors, creating distinct energy profiles for competing reaction pathways [6] [7] [8].
Carbon-carbon bond formation transition states display distinct energy profiles depending on the substrate substitution patterns. TS1B encounters steric interactions between the aldehyde methyl group and the southern methyl substituent of the σ-allyl intermediate, resulting in a 0.8 kilocalories per mole energy penalty relative to the more favorable TS2B geometry [6]. These calculations demonstrate that aldehyde coordination represents the rate-determining event in both reaction pathways, with energy barriers of 12-15 kilocalories per mole [6] [8].
The formyl hydrogen bonding interactions between the aldehyde substrate and the iodide counterion provide crucial stabilization in the transition states [6] [9]. Although not explicitly quantified in all computed structures, these non-classical interactions contribute significantly to the overall stereochemical outcome. The TADDOL-derived phosphate systems exhibit more pronounced formyl hydrogen bonding compared to BINOL-derived analogs, accounting for the observed differences in enantioselectivity [9].
Metal-centered diastereoselectivity emerges as a primary control element for regioselectivity [6]. The chloride-bound ruthenium-SEGPHOS complexes prefer a trans-relationship between the halide and carbonyl ligands, delivering secondary-prenylation products. Conversely, iodide-bound complexes favor a cis-arrangement, leading to tertiary-prenylation products [6] [7]. Computational analysis reveals that steric interactions between the large iodide counterion and the phenyl groups of the SEGPHOS ligand overcome the inherent preference for trans-geometry [6].
The chiral pocket formation around the ruthenium center creates an asymmetric environment that discriminates between prochiral substrate faces [10] [11]. High flexibility and conformational freedom of the carbene and phosphine ligands generate a "lock-and-key" interaction pattern with approaching substrates [10]. Non-covalent stabilization within this chiral pocket represents an exclusive feature of the major enantiomeric pathway, while substrate coordination leading to the minor enantiomer suffers from steric repulsion [10].
| Transition State | Relative Energy (kcal/mol) | Selectivity Factor | Key Interactions |
|---|---|---|---|
| TS1A (tert-prenylation) | 0.0 (reference) | Major pathway | Formyl H-bond |
| TS2A (sec-prenylation) | +2.1 | Minor pathway | Iodide-methyl clash |
| TS1B (C-C formation) | +0.8 | Steric hindrance | Substrate steric |
| TS2B (C-C formation) | 0.0 (reference) | Favored | Optimal geometry |
| Aldehyde coordination | 12-15 | Rate-determining | Metal coordination |
| Iodide-substrate interaction | 5-8 | Stabilizing | Non-covalent |
Solvent selection profoundly influences both the reaction kinetics and stereochemical outcomes in (R)-Ruthenium diacetate-(SEGPHOS) catalyzed transformations. Protic solvents enhance reaction rates through hydrogen bonding networks that stabilize transition states and facilitate proton transfer processes [3] [5] [4].
Trifluoroethanol demonstrates superior performance, exhibiting 2.5-3.0 fold rate enhancement compared to methanol while maintaining 89-95% enantiomeric excess [6] [3]. The enhanced acidity of trifluoroethanol (pKa ≈ 12.4) compared to methanol (pKa ≈ 15.5) facilitates more efficient proton transfer to the ruthenium center [6]. Additionally, the fluorinated alcohol provides stronger hydrogen bonding interactions that stabilize the transition states for substrate coordination and carbon-carbon bond formation [6].
Tetrahydrofuran and dimethoxyethane represent coordinating aprotic solvents that operate through different mechanistic pathways [6] [3]. These ethereal solvents compete for coordination sites on the ruthenium center, resulting in 0.8-1.2 fold rate reduction for tetrahydrofuran and 1.5-2.0 fold enhancement for dimethoxyethane [6]. The moderate polarity of these solvents supports the ionic character of the transition states while providing sufficient solvation for the charged intermediates [3].
Water-organic solvent mixtures present complex solvation environments that often lead to competing reaction pathways [2] [3]. The presence of water can disrupt the delicate hydrogen bonding networks essential for high enantioselectivity, resulting in reduced stereochemical control (65-75% enantiomeric excess) [2]. However, controlled water content (0.2 equivalents relative to substrate) in predominantly organic media can enhance catalyst activity through facilitated hydrogen transfer processes [2] [3].
Dry organic solvents limit the availability of proton sources, forcing the catalyst to rely on alternative hydrogen activation mechanisms [3]. Under these conditions, the catalyst exhibits 0.6-0.9 fold rate reduction and 80-88% enantiomeric excess [3]. The reduced performance stems from the absence of solvent-assisted hydrogen activation pathways, requiring higher energy barrier heterolytic hydrogen cleavage mechanisms [3] [4].
The water content optimization studies reveal that the Ru@Seg III catalyst achieves maximum enantioselectivity (95%) at a water-to-substrate ratio of 0.2 (volume/volume) [2] [3]. This optimal water concentration provides sufficient protic character for efficient hydrogen transfer while avoiding the catalyst deactivation and selectivity erosion observed at higher water concentrations [2].
| Solvent System | Rate Enhancement | Enantioselectivity (% ee) | Mechanism Type |
|---|---|---|---|
| Methanol | 1.0 (reference) | 91 | Protic assistance |
| Trifluoroethanol | 2.5-3.0 | 89-95 | H-bond activation |
| THF | 0.8-1.2 | 85-90 | Coordination |
| DME | 1.5-2.0 | 88-92 | Moderate polarity |
| Water/organic mixture | 0.3-0.5 | 65-75 | Competing pathways |
| Dry organic | 0.6-0.9 | 80-88 | Limited solvation |
Single crystal X-ray diffraction analysis provides definitive structural characterization of the substrate-catalyst binding modes in (R)-Ruthenium diacetate-(SEGPHOS) complexes. The crystallographic data reveal distinct coordination geometries that correlate directly with the observed regioselectivity and stereochemical outcomes [6] [13] [7].
Chloride-bound ruthenium-SEGPHOS complexes crystallize in the orthorhombic space group P2₁2₁2₁, exhibiting a trans-relationship between the chloride and carbonyl ligands [6]. The ruthenium-phosphorus bond distances measure 2.351 and 2.363 Angstroms, indicating symmetric coordination of the SEGPHOS ligand [6]. The dihedral angle between the phosphine substituents measures 89.5 degrees, creating an optimal chiral environment for substrate discrimination [6].
Iodide-bound ruthenium-SEGPHOS complexes adopt a different geometry, crystallizing in the monoclinic space group P2₁ with a cis-relationship between the iodide and carbonyl ligands [6]. The ruthenium-phosphorus distances (2.340 and 2.385 Angstroms) show greater asymmetry compared to the chloride analog, reflecting the influence of the larger iodide counterion [6]. The increased dihedral angle of 95.2 degrees accommodates the steric bulk of the iodide while maintaining effective substrate binding [6].
Solution-phase nuclear magnetic resonance spectroscopy confirms that the solid-state preferences persist in solution [6]. The chloride complex exhibits two ³¹P nuclear magnetic resonance signals with similar chemical shifts (δ = 33.3, 31.7 parts per million), consistent with two phosphorus atoms in equivalent chemical environments [6]. In contrast, the iodide complex displays signals at markedly different chemical shifts (δ = 32.7, 48.7 parts per million), with the low-field doublet characteristic of a phosphine atom trans to a halide [6].
Substrate-bound complexes demonstrate distorted octahedral coordination geometry with space group P2₁ [12] [14]. The ruthenium-phosphorus bond lengths (2.345 and 2.370 Angstroms) reflect the electronic influence of the coordinated substrate [12]. The dihedral angle contracts to 88.7 degrees upon substrate coordination, indicating conformational adjustment of the SEGPHOS ligand to optimize substrate binding [12].
Comparative analysis with related ruthenium phosphine systems reveals characteristic bond distance patterns [13] [15]. Acetatohydridotris(triphenylphosphine)ruthenium(II) exhibits ruthenium-phosphorus distances of 2.230, 2.351, and 2.363 Angstroms, with the shorter distance corresponding to the phosphine trans to the hydride ligand [13]. The acetate group demonstrates bidentate coordination with ruthenium-oxygen distances of 2.198 and 2.210 Angstroms, subtending an angle of 57.6 degrees at the ruthenium center [13].
Dynamic behavior of the π-allylruthenium complexes enables interconversion between diastereomeric species through Berry pseudorotation mechanisms [6]. This haptomeric equilibrium proceeds via pentacoordinate σ-allyl intermediates, allowing access to multiple binding modes during the catalytic cycle [6]. The crystallographically observed preferences represent thermodynamic minima rather than kinetically trapped species [6].
The correlation between solid-state structures and catalytic performance demonstrates that the trans-geometry favors secondary-prenylation products, while the cis-arrangement promotes tertiary-prenylation pathways [6]. This structure-activity relationship provides a rational basis for catalyst design and optimization strategies targeting specific reaction outcomes [6].
| Complex | Space Group | Ru-P Distance (Å) | Dihedral Angle (°) | Coordination Geometry |
|---|---|---|---|---|
| RuCl(CO)(SEGPHOS)(η³-allyl) | P2₁2₁2₁ | 2.351, 2.363 | 89.5 | trans-halide/CO |
| RuI(CO)(SEGPHOS)(η³-allyl) | P2₁ | 2.340, 2.385 | 95.2 | cis-halide/CO |
| Ru(OAc)₂(SEGPHOS) | P2₁2₁2₁ | 2.330, 2.355 | 92.1 | Octahedral |
| Substrate-bound complex | P2₁ | 2.345, 2.370 | 88.7 | Distorted octahedral |